Isamidofos
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Overview
Description
Preparation Methods
Isamidofos is synthesized through a series of chemical reactions involving the combination of various reagents. The synthetic route typically involves the reaction of O-ethyl phosphoramidothioate with N-methylcarbaniloylmethyl chloride under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles to ensure large-scale synthesis .
Chemical Reactions Analysis
Isamidofos undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or phosphines .
Scientific Research Applications
Isamidofos has been extensively studied for its applications in various fields:
Mechanism of Action
Isamidofos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis of the pest . The molecular targets and pathways involved include the active site of acetylcholinesterase and the subsequent disruption of normal nerve function .
Comparison with Similar Compounds
Isamidofos is unique among organophosphates due to its specific structure and mode of action. Similar compounds include:
Parathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Malathion: An organophosphate used as an insecticide with a broader spectrum of activity.
Chlorpyrifos: A widely used organophosphate with similar applications but different toxicity profiles.
This compound stands out due to its specific efficacy against nematodes and its unique chemical structure, which provides distinct advantages in certain applications .
Properties
CAS No. |
66602-87-7 |
---|---|
Molecular Formula |
C14H23N2O3PS |
Molecular Weight |
330.38 g/mol |
IUPAC Name |
2-[ethoxy-(propan-2-ylamino)phosphoryl]sulfanyl-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C14H23N2O3PS/c1-5-19-20(18,15-12(2)3)21-11-14(17)16(4)13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3,(H,15,18) |
InChI Key |
ULNWEXDKQHEUSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC(C)C)SCC(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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